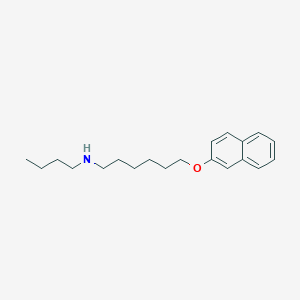

N-butyl-6-(2-naphthyloxy)-1-hexanamine

Description

N-butyl-6-(2-naphthyloxy)-1-hexanamine is a secondary amine featuring a hexanamine backbone substituted with a butyl group at the N-terminal and a 2-naphthyloxy group at the 6-position. The compound’s structure suggests applications in pharmaceuticals or agrochemicals, as naphthyloxy groups are known to enhance binding affinity in receptor-targeted molecules .

Key structural attributes:

- IUPAC Name: N-butyl-6-(2-naphthyloxy)hexan-1-amine

- Molecular Formula: Likely C₂₀H₂₉NO (inferred from analogs like N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine, which has C₁₈H₃₁NO ).

- Functional Groups: Secondary amine, ether-linked naphthyl group.

Properties

IUPAC Name |

N-butyl-6-naphthalen-2-yloxyhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-2-3-14-21-15-8-4-5-9-16-22-20-13-12-18-10-6-7-11-19(18)17-20/h6-7,10-13,17,21H,2-5,8-9,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMIFVCLQFSAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares N-butyl-6-(2-naphthyloxy)-1-hexanamine with structurally related compounds:

*Estimated via computational methods (e.g., ChemDraw).

Key Observations :

- N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine , a phenoxy analog, demonstrates how methyl substituents balance lipophilicity and solubility, making it more suitable for formulations requiring moderate hydrophobicity.

- (2-naphthyloxy)acetic acid highlights the impact of functional groups: the carboxylic acid moiety confers acidity and biological activity distinct from the amine-based target compound.

Contrast with Fluorinated Analogs

Perfluorinated hexanamine derivatives (e.g., 1-hexanamine with tridecafluoro substituents ) exhibit extreme hydrophobicity and chemical inertness due to fluorine’s electronegativity. In contrast, this compound lacks fluorination, making it less stable under harsh conditions but more amenable to metabolic processing in biological systems.

Research Implications and Gaps

- Pharmacological Potential: The naphthyloxy-amine structure warrants exploration in drug discovery, particularly for targets requiring aromatic interactions (e.g., GPCRs or enzyme inhibitors).

- Agrochemical Applications : Inspired by (2-naphthyloxy)acetic acid’s role as a plant growth regulator , the amine derivative could be modified for herbicidal or fungicidal activity.

- Synthetic Challenges: Current evidence lacks detailed protocols for synthesizing this compound. Future work could adapt methods from phenoxy-amine analogs or hydroxamic acid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.